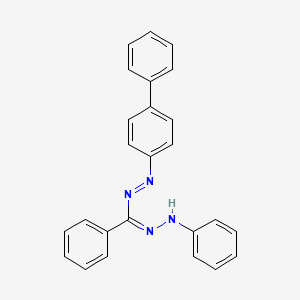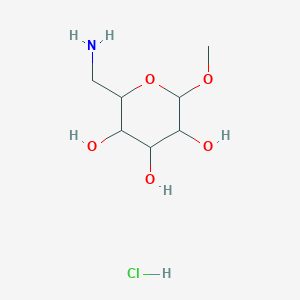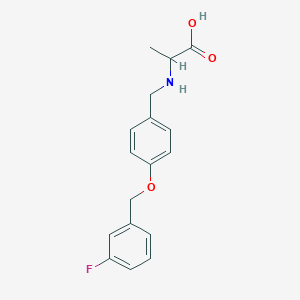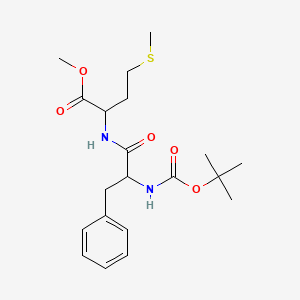![molecular formula C88H56Mn2N8O B12321823 [Mn(TPP)]2O](/img/structure/B12321823.png)
[Mn(TPP)]2O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound μ-oxo-bis[(5,10,15,20-tetraphenylporphinato)manganese(III)], commonly referred to as [Mn(TPP)]2O, is a manganese porphyrin complex Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Mn(TPP)]2O typically involves the reaction of manganese(III) chloride with tetraphenylporphyrin (TPP) in the presence of a base. The reaction is carried out in an organic solvent such as toluene or dichloromethane. The formation of the μ-oxo dimer occurs through the hydrolysis of the manganese porphyrin complex at the liquid-liquid interface, often facilitated by the presence of water and a suitable base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
[Mn(TPP)]2O undergoes various chemical reactions, including:
Oxidation: The compound can catalyze the oxidation of organic substrates, such as alkenes, to form epoxides.
Reduction: It can participate in reduction reactions, often involving the reduction of oxygen species.
Substitution: Ligand substitution reactions can occur, where the axial ligands on the manganese center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide (H2O2) for oxidation reactions and various organic solvents like dichloromethane and toluene. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, the oxidation of alkenes typically yields epoxides, while reduction reactions may produce reduced oxygen species or other reduced products .
Applications De Recherche Scientifique
[Mn(TPP)]2O has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which [Mn(TPP)]2O exerts its effects involves the formation of reactive manganese-oxo species. These species are highly reactive and can facilitate various chemical transformations. The manganese center in the porphyrin complex acts as a catalytic site, where substrates bind and undergo oxidation or reduction reactions. The dynamic coordination of ligands to the manganese center plays a crucial role in the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylporphinatoiron(III) chloride (FeTPPCl): Similar to [Mn(TPP)]2O, this iron porphyrin complex also forms μ-oxo dimers and exhibits catalytic activity in oxidation reactions.
Tetraphenylporphinatomanganese(III) chloride (MnTPPCl): This compound is a precursor to this compound and shares similar chemical properties.
Uniqueness
This compound is unique due to its high reactivity and stability as a μ-oxo dimer. Its ability to catalyze a wide range of reactions under mild conditions makes it a valuable compound in both research and industrial applications. Additionally, its potential use in medical applications, such as photodynamic therapy, highlights its versatility and significance .
Propriétés
Formule moléculaire |
C88H56Mn2N8O |
|---|---|
Poids moléculaire |
1351.3 g/mol |
Nom IUPAC |
manganese(3+);oxygen(2-);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/2C44H28N4.2Mn.O/c2*1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;;/h2*1-28H;;;/q2*-2;2*+3;-2 |
Clé InChI |
VFCYJZUPEHVVPC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[O-2].[Mn+3].[Mn+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![L-Tryptophan, N-[N-[N-[N-[N-[N-acetyl-D-2-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)glycyl]-L-leucyl]-L-alpha-aspartyl]-L-isoleucyl]-L-isoleucyl]-](/img/structure/B12321756.png)

![trisodium;2-[5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12321764.png)



![calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate](/img/structure/B12321784.png)

![(1R)-3,3'-Bis[(E)-[[(1S,2S)-2-(1,3-dihydro-2H-isoindol-2-yl)-1,2-diphenylethyl]imino]methyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B12321800.png)

![3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12321811.png)
